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Compound of Interest

Compound Name: Fmoc-NH-PEG14-acid

Cat. No.: B11934617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG14-acid, a

heterobifunctional linker widely utilized in bioconjugation, drug delivery, and solid-phase peptide

synthesis (SPPS). This document details its chemical structure, physicochemical properties,

and key experimental protocols for its application.

Core Concepts: Structure and Chemical Formula
Fmoc-NH-PEG14-acid is a polyethylene glycol (PEG) derivative featuring a

fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at

the other. The PEG chain consists of 14 ethylene glycol units, which imparts hydrophilicity and

flexibility to the molecule. The Fmoc protecting group is a base-labile protecting group, allowing

for its removal under mild basic conditions to expose the primary amine for subsequent

conjugation. The terminal carboxylic acid can be activated to react with primary amines,

forming stable amide bonds.

The IUPAC name for this compound is 1-(9H-fluoren-9-yl)-3-oxo-

2,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecaoxa-4-azanonatetracontan-49-oic acid.

Quantitative Data Summary
The key quantitative data for Fmoc-NH-PEG14-acid are summarized in the table below for

easy reference and comparison.
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Property Value Reference

Chemical Formula C46H73NO18 [1]

Molecular Weight 928.08 g/mol [1]

Exact Mass 927.4800 [1]

Elemental Analysis
C, 59.53%; H, 7.93%; N,

1.51%; O, 31.03%
[1]

Key Experimental Protocols
This section provides detailed methodologies for the two primary reactions involving Fmoc-NH-
PEG14-acid: Fmoc deprotection and amide bond formation.

Fmoc Deprotection Protocol
The removal of the Fmoc protecting group is a critical step to liberate the primary amine for

subsequent conjugation. This is typically achieved using a mild base, most commonly

piperidine in an organic solvent.

Materials:

Fmoc-NH-PEG14-acid conjugate

20% (v/v) Piperidine in Dimethylformamide (DMF)

Dimethylformamide (DMF)

Procedure:

Suspend the Fmoc-protected substrate (e.g., on a solid support) in DMF.

Add the 20% piperidine in DMF solution to the substrate. A typical ratio is 10 mL of solution

per gram of resin.

Agitate the mixture at room temperature.
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The deprotection reaction is generally rapid, with a half-life of the Fmoc group of

approximately 6 seconds in this solution. A reaction time of 5-10 minutes is usually sufficient.

Following deprotection, thoroughly wash the substrate with DMF to remove the cleaved

Fmoc-piperidine adduct and excess piperidine.

Amide Bond Formation (Carboxylic Acid Activation and
Coupling)
The terminal carboxylic acid of Fmoc-NH-PEG14-acid can be coupled to a primary amine-

containing molecule (e.g., a protein, peptide, or drug) through the formation of a stable amide

bond. This process typically involves the activation of the carboxylic acid using coupling agents.

Materials:

Fmoc-NH-PEG14-acid

Amine-containing molecule

Coupling agents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS) or HBTU/HOBt.

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent.

Tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure using EDC/NHS:

Dissolve Fmoc-NH-PEG14-acid in anhydrous DMF.

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic

acid, forming an NHS ester.

In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or

solvent.
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Add the activated Fmoc-NH-PEG14-acid solution to the amine-containing molecule.

If the reaction is performed in an organic solvent, add 2-3 equivalents of a tertiary base like

DIPEA to neutralize any acid formed and facilitate the reaction.

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging

couplings.

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-

MS).

Upon completion, the product can be purified using standard chromatographic techniques.

Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the utilization of Fmoc-NH-PEG14-acid
in a bioconjugation application, from the initial deprotection of a resin-bound amine to the final

conjugation of a target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

To cite this document: BenchChem. [A Technical Guide to Fmoc-NH-PEG14-acid: Structure,
Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11934617#fmoc-nh-peg14-acid-structure-and-
chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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